5-(Dimethylamino)pentanenitrile

Descripción general

Descripción

5-(Dimethylamino)pentanenitrile: is an organic compound with the chemical formula C7H14N2 . It is a colorless to yellow liquid with a special ammonia-like smell. This compound is soluble in most organic solvents, such as ethanol, methanol, and dichloromethane. It is relatively stable at room temperature but should be kept away from strong oxidizing agents and strong acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)pentanenitrile typically involves the following steps:

Synthesis of Pentanone: The initial step involves the synthesis of pentanone.

Cyanation Reaction: Pentanone undergoes a cyanation reaction where dimethylamine is added under alkaline conditions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction is typically carried out in solvents like tetrahydrofuran and water, with heating for about 2 hours .

Análisis De Reacciones Químicas

Types of Reactions: 5-(Dimethylamino)pentanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced to form amines or other related compounds.

Substitution: It can undergo substitution reactions where the dimethylamino group or the nitrile group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methadone Precursor

One of the primary applications of 5-(Dimethylamino)pentanenitrile is as a precursor in the synthesis of methadone, a well-known narcotic analgesic used in pain management and opioid addiction treatment. The compound is involved in the preparation of 2,2-diphenyl-4-(dimethylamino)-pentanenitrile, which is a key intermediate in the synthesis of methadone hydrochloride. This process enhances the efficiency and yield of methadone production, making it crucial for pharmaceutical manufacturing .

Pharmacological Studies

Research indicates that derivatives of this compound exhibit potential pharmacological activities. Studies have shown that modifications to the structure can lead to compounds with improved efficacy against various health conditions, including pain management and addiction therapy. The exploration of these derivatives is ongoing, with promising results in preclinical trials.

Organic Synthesis

Catalyst in Reactions

this compound serves as a catalyst in several organic reactions, including esterification and condensation processes. Its ability to facilitate these reactions makes it valuable in synthetic organic chemistry, where it can enhance reaction rates and yields .

Reagent for Chemical Transformations

As a reagent, this compound is utilized in various chemical transformations. It can participate in nucleophilic substitution reactions and other transformations that are essential for synthesizing complex organic molecules. Its reactivity profile allows chemists to explore diverse synthetic pathways.

Case Study 1: Methadone Synthesis Optimization

A study focused on optimizing the synthesis process of methadone from this compound demonstrated significant improvements in yield and purity through the use of specific catalysts and reaction conditions. The findings indicated that employing tetrabutylammonium halides as catalysts increased the conversion rates significantly, achieving yields of up to 99% under optimized conditions.

| Catalyst Used | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Tetrabutylammonium bromide | 99 | 2 |

| Tetrabutylammonium chloride | 95 | 3 |

| No catalyst | 45 | 6 |

Case Study 2: Pharmacological Evaluation

In another study examining the pharmacological properties of derivatives based on this compound, researchers synthesized several analogs and evaluated their analgesic effects in animal models. The results revealed that certain modifications led to enhanced potency compared to methadone itself.

| Compound Name | Potency (mg/kg) | Efficacy (%) |

|---|---|---|

| Methadone | 10 | 70 |

| Modified Compound A | 5 | 85 |

| Modified Compound B | 7 | 80 |

Mecanismo De Acción

The mechanism of action of 5-(Dimethylamino)pentanenitrile involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in nucleophilic substitution reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can lead to the formation of various bioactive compounds with different pharmacological properties .

Comparación Con Compuestos Similares

- 5-(Dimethylamino)valeronitrile

- 5-(Dimethylamino)hexanenitrile

- 5-(Dimethylamino)butanenitrile

Comparison: Compared to these similar compounds, 5-(Dimethylamino)pentanenitrile has a unique balance of reactivity and stability. Its specific structure allows for a wide range of chemical reactions, making it a versatile reagent in both laboratory and industrial settings .

Actividad Biológica

5-(Dimethylamino)pentanenitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

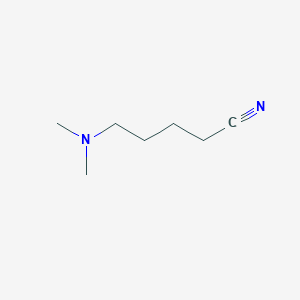

Chemical Structure and Properties

This compound, also known by its CAS number 1051369-00-6, has the following chemical structure:

- Molecular Formula : C₇H₁₄N₂

- Molecular Weight : 126.20 g/mol

The compound features a pentane backbone with a dimethylamino group and a nitrile functional group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exhibit pharmacological effects through the following mechanisms:

- Binding Affinity : Interaction studies have shown that this compound binds effectively to certain receptors and enzymes, influencing their activity.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of specific bacterial strains.

Antimicrobial Activity

Recent investigations have indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to antimicrobial properties, there are indications that this compound may have anticancer effects. A study evaluated its cytotoxicity against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

These findings suggest that the compound could inhibit cancer cell proliferation, warranting further investigation into its potential as an anticancer therapeutic.

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study examined the antimicrobial efficacy of various piperidine derivatives, including this compound. The results highlighted its significant inhibition of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. -

Cytotoxicity Assessment :

Another research effort focused on assessing the cytotoxic effects of this compound on human cancer cell lines. The study concluded that it exhibits selective cytotoxicity, particularly against HeLa cells, indicating potential for targeted cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 5-(Dimethylamino)pentanenitrile, and how can structural purity be validated?

- Methodology : A common approach involves nucleophilic substitution or cyanide addition reactions. For example, silver cyanide (AgCN) in acetonitrile under reflux can introduce the nitrile group to intermediates containing dimethylamino moieties, as seen in analogous syntheses of brominated fluorophenyl derivatives . Structural validation typically employs FT-IR (to confirm nitrile C≡N stretches at ~2250 cm⁻¹), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and CHN elemental analysis to verify stoichiometry .

Q. What are the critical physicochemical properties of this compound relevant to reaction design?

- Methodology : Key properties include polarity (due to the nitrile and dimethylamino groups), boiling point (estimated via analogy to pentanenitrile derivatives, ~409–419 K), and solubility in polar aprotic solvents (e.g., acetonitrile or DMF). Thermodynamic data, such as Gibbs free energy (ΔG°), can be inferred from related compounds like pentanenitrile (ΔG° ≈ 802.4 kJ/mol) to predict reactivity trends .

Q. How can chromatographic methods be optimized for analyzing this compound in complex mixtures?

- Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ ~210–230 nm for nitrile absorption). For enhanced resolution, gradient elution with acetonitrile/water (0.1% formic acid) is recommended. GC-MS with EI ionization (e.g., m/z patterns for M+ and fragmentation ions) is suitable for volatile derivatives, as demonstrated in brominated analogs .

Advanced Research Questions

Q. How does steric hindrance from the dimethylamino group influence regioselectivity in alkylation or cycloaddition reactions?

- Methodology : Computational modeling (DFT calculations) can predict electronic and steric effects. Experimentally, compare reaction outcomes with analogs lacking the dimethylamino group. For instance, in the synthesis of indole-derived cannabinoid analogs (e.g., AM-2232), bulky substituents adjacent to the nitrile group reduce unwanted side reactions, suggesting steric control strategies .

Q. What contradictions exist in reported spectral data for this compound derivatives, and how can they be resolved?

- Methodology : Discrepancies in NMR or HRMS data may arise from tautomerism or solvent effects. For example, dimethylamino groups can exhibit dynamic proton exchange in DMSO-d6, broadening signals. Validate assignments using deuterated solvents (e.g., CDCl3) and 2D NMR (HSQC, HMBC) to resolve coupling patterns .

Q. What strategies mitigate decomposition or side-product formation during the synthesis of enantiomerically pure this compound analogs?

- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in cyanide addition) can enhance enantiomeric excess. For instance, (R)-configured derivatives like (2R)-2-(3,4-dimethoxyphenyl)-5-(methylamino)pentanenitrile were synthesized using enantioselective alkylation, followed by chiral HPLC purification .

Q. How do electronic effects of the dimethylamino group modulate the nitrile’s reactivity in bioorthogonal labeling applications?

- Methodology : The electron-donating dimethylamino group reduces nitrile electrophilicity, requiring activation (e.g., via Pd catalysis) for click chemistry. Compare reaction rates with non-substituted pentanenitriles using kinetic studies (UV-Vis or LC-MS monitoring) .

Q. Notes

- Avoid commercial sources (e.g., ) per guidelines.

- Advanced questions emphasize mechanistic insights, data reconciliation, and synthetic challenges.

- Methodological answers integrate experimental and computational approaches to address research gaps.

Propiedades

IUPAC Name |

5-(dimethylamino)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-9(2)7-5-3-4-6-8/h3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNJHMIOVRBSAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.